(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H24F3N3O2 and its molecular weight is 419.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal, Optical, and Structural Studies
A study conducted by Karthik et al. (2021) focused on the synthesis and characterization of a compound with a similar structural motif, exploring its thermal, optical, and etching properties alongside theoretical calculations. The research demonstrated the compound's stability and interactions at the molecular level, indicating its potential for applications in material science and molecular engineering (Karthik et al., 2021).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized derivatives of a similar compound, evaluating their in vitro antimicrobial activity. This study highlighted the potential of these compounds as bases for developing new antimicrobial agents, with certain derivatives showing promising activity against bacterial and fungal strains (Mallesha & Mohana, 2014).
Crystal Structure Analysis
Several studies have elucidated the crystal structures of compounds with similar chemical frameworks, providing insights into their molecular configurations and interactions. For instance, Revathi et al. (2015) and Eckhardt et al. (2020) reported on the crystal structures of related compounds, contributing to a deeper understanding of their physicochemical properties and potential for forming stable crystalline materials (Revathi et al., 2015); (Eckhardt et al., 2020).
Synthesis and Characterization of Boric Acid Ester Intermediates
Huang et al. (2021) detailed the synthesis and characterization of boric acid ester intermediates, showcasing the versatility of such compounds in synthetic chemistry and potential applications in creating complex molecular architectures (Huang et al., 2021).
Anticancer Activity
Vinaya et al. (2011) explored the anticancer effects of piperidine derivatives, including those related to the compound . Their work highlights the potential of these chemical structures in developing new therapeutic agents against cancer, emphasizing the importance of the piperidine moiety in medicinal chemistry (Vinaya et al., 2011).
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c23-22(24,25)18-6-3-5-17(12-18)21(29)28-10-8-15(9-11-28)14-30-20-13-16-4-1-2-7-19(16)26-27-20/h3,5-6,12-13,15H,1-2,4,7-11,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBBEMPALNEXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.